5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, fluorine, benzo[d]thiazole, morpholine, and thiophene moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and bromine in the presence of a base to form 4-fluorobenzo[d]thiazole.
Bromination of thiophene: Thiophene is brominated using bromine in an appropriate solvent to yield 5-bromothiophene.
Coupling reaction: The 4-fluorobenzo[d]thiazole and 5-bromothiophene are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the desired intermediate.
Introduction of the morpholinoethyl group: The intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to introduce the morpholinoethyl group.
Formation of the carboxamide: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Substituted thiophenes, benzo[d]thiazoles.
Scientific Research Applications
5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
- 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
- 5-bromo-N-(4-nitrobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
Uniqueness
The uniqueness of 5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE lies in the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 5-Bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride represents a novel class of thiophene carboxamide derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article delves into the biological activities associated with this compound, including its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{16}H_{17}BrClF_{2}N_{4}S
- Molecular Weight : 426.76 g/mol
- Key Functional Groups :
- Benzothiazole moiety
- Thiophene ring
- Morpholine substituent
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
Research indicates that thiophene carboxamide derivatives exhibit significant anticancer activity against various cancer cell lines. Notably:
- Mechanism of Action : The compound is believed to interfere with microtubule dynamics, similar to known chemotherapeutics like Combretastatin A-4 (CA-4). It has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.
-
In Vitro Studies :
- In studies involving Hep3B liver cancer cells, compounds structurally related to this derivative demonstrated IC50 values ranging from 5.46 µM to 12.58 µM, indicating potent antiproliferative effects .
- A comparative analysis revealed that modifications in the halogen positions significantly affected biological activity, with para-substituted derivatives showing enhanced efficacy .
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5-Bromo-N-(4-Fluoro...) | Hep3B | 5.46 | Microtubule disruption |
N-(3,4-Dimethoxyphenyl)... | Hep3B | 7.66 | Cell cycle arrest |
N-(4-(tert-butyl)phenyl)... | Hep3B | 2.77 | Apoptosis induction |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression:
- Binding Affinity : The compound exhibited strong binding affinity towards tubulin, indicating its potential to inhibit microtubule polymerization.
- Key Interactions : Hydrogen bonding and hydrophobic interactions were observed between the thiophene ring and amino acid residues within the binding pocket of tubulin .
Toxicological Profile
Preliminary assessments of toxicity have indicated that while the compound exhibits potent anticancer properties, further studies are necessary to evaluate its selectivity and potential side effects on normal cells.
Table 2: Toxicological Data
Parameter | Value |
---|---|
Cytotoxicity (Normal Cells) | IC50 > 82 µM |
Selectivity Index (Cancer vs Normal) | >10 |
Properties
IUPAC Name |
5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2S2.ClH/c19-15-5-4-14(26-15)17(24)23(7-6-22-8-10-25-11-9-22)18-21-16-12(20)2-1-3-13(16)27-18;/h1-5H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTYNNVOGANIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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